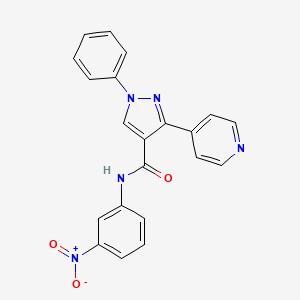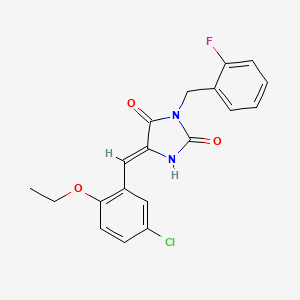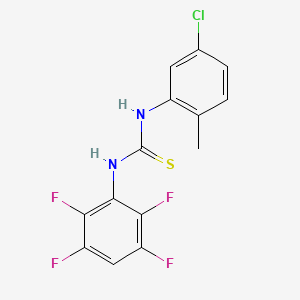![molecular formula C18H26N2O3S B4798201 3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE](/img/structure/B4798201.png)
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE
Overview
Description
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE is a complex organic compound that features both piperidine and pyrrolidine rings. These structures are significant in medicinal chemistry due to their biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE typically involves the formation of the piperidine sulfonyl chloride intermediate, which is then reacted with a phenyl group. The pyrrolidine ring is introduced through a subsequent reaction .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly with hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involves nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-sulfonyl chloride: Shares the piperidine sulfonyl group but lacks the pyrrolidine ring.
3-(Piperidin-1-ylsulfonyl)phenylboronic acid: Contains a similar piperidine sulfonyl group but with a boronic acid moiety instead of the pyrrolidine ring
Uniqueness
3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-(PYRROLIDIN-1-YL)PROPAN-1-ONE is unique due to the combination of both piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and other scientific applications .
Properties
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-12-4-5-13-19)11-8-16-6-9-17(10-7-16)24(22,23)20-14-2-1-3-15-20/h6-7,9-10H,1-5,8,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTMBVNPDGQCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide](/img/structure/B4798119.png)
![methyl 4-(4-methoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4798127.png)
![2,3-dihydro-1,4-benzodioxin-6-yl[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B4798133.png)
![N-[2-(4-methylphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4798144.png)

![2-{[5-(2-methylfuran-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4798159.png)
![N-cyclohexyl-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}-N-methylacetamide](/img/structure/B4798164.png)

![2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4798175.png)
![methyl [4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4798179.png)

![6-amino-4-{4-[(3-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4798188.png)
![ethyl 4-(2-phenoxyethyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinecarboxylate](/img/structure/B4798209.png)
![3-[(2,1,3-BENZOXADIAZOL-5-YL)METHYL]-7-METHYL-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4798221.png)
